Yttrium zirconium oxide

説明

Yttrium zirconium oxide, commonly referred to as yttria-stabilized zirconia, is a ceramic material in which the cubic crystal structure of zirconium dioxide is stabilized at room temperature by the addition of yttrium oxide . This compound is known for its exceptional thermal stability, mechanical strength, and ionic conductivity, making it a valuable material in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Yttrium zirconium oxide can be synthesized through several methods, including co-precipitation, sol-gel processes, hydrothermal synthesis, and solid-state reactions . The co-precipitation method involves the simultaneous precipitation of yttrium and zirconium salts from a solution, followed by calcination to form the oxide. The sol-gel process involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is subsequently dried and calcined. Hydrothermal synthesis involves the reaction of metal salts in an aqueous solution at elevated temperatures and pressures, resulting in the formation of nanocrystalline this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide and zirconium oxide powders, followed by sintering at temperatures above 1400°C to achieve the desired phase and properties . Another industrial method is the spray pyrolysis technique, where a solution containing yttrium and zirconium precursors is atomized and heated to form fine oxide particles .

化学反応の分析

Redox Reactions and Ionic Conductivity

YSZ undergoes redox reactions tied to its oxygen-ion conductivity. The substitution of Zr⁴⁺ with Y³⁺ creates oxygen vacancies (), enabling O²⁻ mobility:

This mechanism allows YSZ to function as a solid electrolyte in fuel cells, though prolonged operation at 950°C reduces conductivity by 40% over 2,500 hours due to phase decomposition into Y-rich and Y-depleted regions .

Key Redox Pathways:

-

Oxidation : At high temperatures (>1,000°C), YSZ reacts with oxygen to form stable ZrO₂.

-

Reduction : Exposure to H₂ at 800–1,260°C generates metallic Zr and surface-adsorbed hydrogen species, with irreversible H₂ uptake (~2.5–4.6 µmol/m²) .

Catalytic Reactions

YSZ demonstrates catalytic activity in ethanol conversion to n-butanol via the Guerbet reaction. Performance depends on crystallographic phase and calcination temperature:

| Calcination Temp (°C) | Phase Composition | n-Butanol Selectivity | Ethanol Conversion (%) |

|---|---|---|---|

| 300 | Amorphous | 15–20% | <10% |

| 500 | Tetragonal | 60–70% | 24.2% |

| 900 | Monoclinic | 15–20% | <10% |

Tetragonal YSZ (500°C) achieves optimal activity due to balanced oxygen vacancy density and surface acidity .

High-Temperature Decomposition

YSZ reacts with oxides such as P₂O₅ and K₂SO₄ above 1,200°C:

-

With P₂O₅ : Forms zirconium pyrophosphate () and , depleting cubic ZrO₂ .

-

With K₂SO₄ : No reaction observed, indicating chemical inertness toward sulfate salts .

Surface Chemistry and Hydrogen Interaction

YSZ surfaces exhibit distinct H₂ adsorption/desorption profiles:

-

TPD Analysis : Post-reduction at 1,073°C, desorption peaks at 700–800 K indicate multiple H₂ binding sites .

-

Hydroxylation : Surface OH groups facilitate proton conduction but diminish after high-temperature reduction .

Phase Stability and Degradation

YSZ’s phase diagram reveals a two-phase (cubic + tetragonal) region at 8–9 mol% Y₂O₃, leading to nanoscale decomposition during operation. Impurities like Ni accelerate degradation, reducing ionic conductivity by orders of magnitude at 500–700°C .

科学的研究の応用

Energy Applications

Solid Oxide Fuel Cells (SOFCs)

YSZ is extensively used as a solid electrolyte in solid oxide fuel cells. It facilitates oxygen ion conduction while preventing electronic conduction, making it ideal for high-temperature applications (800-1000 °C) . The stability of YSZ under oxidizing and reducing atmospheres enhances the efficiency and durability of SOFCs.

Oxygen Sensors

In automotive applications, YSZ is employed in oxygen sensors to measure exhaust gas composition. The zirconia element acts as an electrolyte, enabling accurate monitoring of the air-fuel ratio for optimal combustion .

Biomedical Applications

Bioceramics

YSZ is utilized in dental and orthopedic implants due to its excellent biocompatibility, high fracture toughness, and aesthetic qualities. Its ability to mimic the appearance of natural teeth makes it suitable for dental crowns and bridges . The material's mechanical strength ensures longevity and reliability in load-bearing applications.

Ceramic Applications

Refractories and Thermal Barrier Coatings

YSZ serves as a refractory material in high-temperature environments, such as jet engines and furnaces. Its thermal stability and low thermal conductivity make it an excellent choice for thermal barrier coatings that protect underlying materials from extreme heat .

Cutting Tools and Wear Parts

Due to its high wear resistance and toughness, YSZ is used in manufacturing cutting tools and wear parts. The fine grain structure contributes to its mechanical strength, making it suitable for precision machining applications .

Electronics Applications

Electrochemical Devices

YSZ is a critical component in electrochemical devices like sensors and batteries. Its ionic conductivity allows for efficient ion transport, which is essential for the performance of devices such as lithium-ion batteries and supercapacitors .

Optical Applications

The optical properties of YSZ make it useful in various optical applications, including fiber optics and laser technology. Its ability to transmit light while maintaining structural integrity under heat makes it valuable in advanced optical systems .

Advanced Material Research

Research into the sintering kinetics of YSZ has revealed insights into its phase stability and mechanical properties under various conditions. Studies indicate that the addition of yttrium oxide stabilizes zirconia, allowing it to maintain its tetragonal phase at room temperature, which is crucial for preventing crack formation during thermal cycling .

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Energy | Solid oxide fuel cells, oxygen sensors | High ionic conductivity, thermal stability |

| Biomedical | Dental crowns, orthopedic implants | Biocompatibility, high fracture toughness |

| Ceramics | Refractories, thermal barrier coatings | Low thermal conductivity, wear resistance |

| Electronics | Electrochemical devices, optical applications | Ionic conductivity, structural integrity |

| Advanced Material Research | Sintering studies | Phase stability under thermal cycling |

作用機序

The mechanism by which yttrium zirconium oxide exerts its effects is primarily related to its ionic conductivity and thermal stability . The addition of yttrium oxide to zirconium dioxide creates oxygen vacancies in the crystal lattice, which facilitate the movement of oxygen ions. This property is particularly important in applications such as solid oxide fuel cells, where the material acts as a solid electrolyte, allowing for the conduction of oxygen ions while blocking electronic conduction .

類似化合物との比較

Yttrium zirconium oxide is unique among similar compounds due to its combination of high ionic conductivity, thermal stability, and mechanical strength . Similar compounds include:

Calcia-stabilized zirconia: Offers good thermal stability but lower ionic conductivity compared to this compound.

Magnesia-stabilized zirconia: Known for its high fracture toughness but less commonly used due to lower ionic conductivity.

Ceria-stabilized zirconia: Provides excellent ionic conductivity but is more prone to reduction at high temperatures.

生物活性

Yttrium zirconium oxide (Y-ZrO₂) is a compound that has garnered attention in various biomedical applications due to its unique properties and biological activity. This article provides a comprehensive overview of the biological activity of Y-ZrO₂, including its antibacterial, anticancer, and tissue engineering applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is a mixed oxide compound that combines yttrium oxide (Y₂O₃) and zirconium oxide (ZrO₂). Its high thermal stability and mechanical strength make it suitable for various applications, including ceramics and biomedical devices. The compound exhibits excellent biocompatibility, making it a candidate for use in medical implants and drug delivery systems .

Antibacterial Activity

Y-ZrO₂ has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the generation of reactive oxygen species (ROS) upon contact with bacterial cells, leading to oxidative stress and cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of Y-ZrO₂ nanoparticles against Escherichia coli and Staphylococcus aureus. The results indicated inhibition zones of 25 mm and 27 mm, respectively, demonstrating the compound's effectiveness in disrupting bacterial cell membranes through ROS generation .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 25 |

| S. aureus | 27 |

Anticancer Activity

Research has highlighted the potential of Y-ZrO₂ in cancer therapy. The nanoparticles have shown cytotoxic effects on various cancer cell lines by inducing apoptosis through oxidative stress pathways.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have reported that Y-ZrO₂ nanoparticles exhibit selective toxicity towards renal cancer cells while sparing normal kidney cells. The mechanism involves the activation of intracellular ROS, which disrupts cellular metabolism in cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| Renal Cancer Cells | 15 |

| Normal Kidney Cells | >100 |

Tissue Engineering Applications

Y-ZrO₂ has been explored for its role in tissue engineering due to its biocompatibility and ability to support cell proliferation. It can be incorporated into scaffolds to enhance the growth of endogenous cells.

Case Study: Scaffold Development

A study demonstrated that polycaprolactone (PCL) scaffolds embedded with Y-ZrO₂ nanoparticles exhibited enhanced angiogenic properties and improved cell adhesion compared to pure PCL scaffolds. This suggests that Y-ZrO₂ can facilitate tissue regeneration processes .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antibacterial Activity : Effective against multiple bacterial strains through ROS generation.

- Anticancer Activity : Induces apoptosis in cancer cells while preserving normal cells.

- Tissue Engineering : Enhances cell growth and angiogenesis when used in scaffolds.

特性

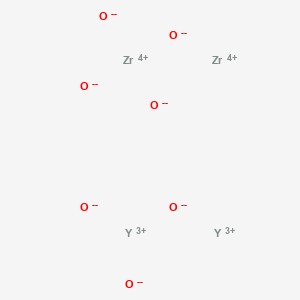

IUPAC Name |

oxygen(2-);yttrium(3+);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Y.2Zr/q7*-2;2*+3;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSUUUWRUITOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Y+3].[Y+3].[Zr+4].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Y2Zr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64417-98-7 | |

| Record name | Yttrium zirconium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064417987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium zirconium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium zirconium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。